8-Nonenal

Food Science Flavor Chemistry Sensory Analysis

8-Nonenal (CAS 39770-04-2) is a nine-carbon linear unsaturated aldehyde with a terminal double bond (C=CCCCCCCC=O), belonging to the nonenal isomer family. This compound occurs naturally as a trace component in various fruits and vegetables , but is primarily recognized as an industrial marker of lipid peroxidation and polymer degradation.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 39770-04-2
Cat. No. B148949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nonenal
CAS39770-04-2
Synonyms3-nonenal
8-nonenal
nonenal, (3Z)
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESC=CCCCCCCC=O
InChIInChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2,9H,1,3-8H2
InChIKeyQPOZUISHEWOWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nonenal (CAS 39770-04-2): A Terminal Olefinic Aldehyde with Distinctive Odor Profile and Industrial Relevance


8-Nonenal (CAS 39770-04-2) is a nine-carbon linear unsaturated aldehyde with a terminal double bond (C=CCCCCCCC=O), belonging to the nonenal isomer family. This compound occurs naturally as a trace component in various fruits and vegetables [1], but is primarily recognized as an industrial marker of lipid peroxidation and polymer degradation. Its odor profile is distinct from other nonenal isomers, described as herbaceous or fatty , and it has been definitively linked to 'plastic' off-odor in polyethylene packaging [2]. This specific association, coupled with its role as a versatile synthetic building block for macrocyclic compounds [3], establishes 8-Nonenal as a compound of significant analytical and industrial interest, distinct from its more commonly studied isomers.

Why 8-Nonenal Cannot Be Substituted with Other Nonenal Isomers or Common Aldehydes


Substituting 8-Nonenal with other nonenal isomers (e.g., trans-2-nonenal or cis-6-nonenal) or common aldehydes like nonanal or hexanal is scientifically unjustifiable due to fundamental differences in chemical structure, odor perception, and specific reactivity. 8-Nonenal's terminal double bond (C8=C9) dictates its unique odor and its participation in stereoselective synthetic reactions [2], whereas trans-2-nonenal's conjugated double bond (C2=C3) [1] results in a vastly different sensory profile (cardboard, stale vs. herbaceous/fatty/plastic) and a much lower odor threshold. Furthermore, in analytical applications, 8-Nonenal serves as a specific marker for 'plastic' off-odor in polyethylene packaging [3], a role that trans-2-nonenal, a marker for beer staling [4], cannot fulfill. These divergent structural and functional characteristics underscore the necessity for precise compound selection.

Quantitative Evidence Differentiating 8-Nonenal for Scientific Procurement


Odor Threshold and Descriptor: 8-Nonenal Exhibits Higher Sensory Detection Threshold Compared to trans-2-Nonenal

8-Nonenal possesses a significantly higher odor threshold in water compared to trans-2-nonenal, indicating it is perceived at much higher concentrations. The odor descriptors for 8-Nonenal (herbaceous, fatty) also differ from the 'cardboard/stale' note of trans-2-nonenal . This is a critical differentiator for sensory applications.

Food Science Flavor Chemistry Sensory Analysis

Synthetic Utility: 8-Nonenal is a Unique Reactant for Stereoselective Macrocycle Formation

8-Nonenal is specifically utilized as a reactant in catalytic stereoselective ring-closing metathesis to prepare macrocyclic Z-enoates and (E,Z)- or (Z,E)-dienoates [1]. This application leverages its terminal alkene and aldehyde functionalities, a reactivity profile not shared by isomers like trans-2-nonenal, which has an internal, conjugated double bond.

Organic Synthesis Medicinal Chemistry Catalysis

Analytical Marker Specificity: 8-Nonenal is the Definitive Marker for 'Plastic' Off-Odor in Polyethylene

Gas chromatography-olfactometry (GC-O) and 2-D GC/MS studies definitively identified 8-Nonenal as the major contributor to 'plastic' off-odor in HDPE containers. A key analytical finding is that 8-nonenal's concentration tracks directly with 'plastic' aroma in containers and 'plastic' flavor in stored food products [1]. This specificity is not observed for other nonenals, such as trans-2-nonenal, which is a marker for beer staling [2].

Packaging Science Analytical Chemistry Food Safety

Validated Application Scenarios for 8-Nonenal Based on Evidence


Analytical Standard for Troubleshooting 'Plastic' Off-Flavor in Food Packaging

8-Nonenal is the essential analytical standard for identifying and quantifying the source of 'plastic' off-odor and off-flavor in food products stored in polyethylene (PE) containers. As definitively established by Sanders et al. (2005), 8-Nonenal tracks directly with the perceived 'plastic' aroma in HDPE and the resulting taint in stored foods [1]. QC/QA laboratories in the packaging and food industries must use 8-Nonenal for GC-MS or GC-O method development and validation to monitor and mitigate this specific taint.

Synthetic Building Block for Stereoselective Macrocyclic Compound Synthesis

8-Nonenal is a specialized reactant for the stereoselective synthesis of macrocyclic Z-enoates and (E,Z)- or (Z,E)-dienoates via ring-closing metathesis reactions [1]. Its terminal alkene enables this specific stereochemical outcome, which is not achievable with the internal alkene of isomers like trans-2-nonenal. Medicinal and synthetic chemists should procure 8-Nonenal for research programs involving the construction of these defined macrocyclic frameworks.

Reference Compound for Distinguishing Herbaceous/Fatty Notes in Complex Odorant Mixtures

Due to its distinct odor profile (herbaceous, fatty) [1] and its occurrence in natural products [2], 8-Nonenal serves as a valuable reference standard for flavor and fragrance research. Its higher odor threshold (1.5 μg/L in water) relative to the extremely potent trans-2-nonenal (0.1 μg/L) [3] allows researchers to differentiate its contribution from other aldehyde notes in complex matrices like fruits, vegetables, or essential oils using GC-Olfactometry.

Technical Documentation Hub

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16 linked technical documents
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